molecular formula C7H7ClF2N2O B13535202 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole

Cat. No.: B13535202
M. Wt: 208.59 g/mol
InChI Key: VYPCQWPRWSQYTL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a chloromethyl group and a difluorocyclobutyl group attached to the oxadiazole ring. These structural features impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and difluorocyclobutyl groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole can be compared with other oxadiazoles and related compounds:

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H7ClF2N2O/c8-3-5-11-6(13-12-5)4-1-7(9,10)2-4/h4H,1-3H2

InChI Key

VYPCQWPRWSQYTL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C2=NC(=NO2)CCl

Origin of Product

United States

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